molecular formula C4H5NO B072564 Allyl isocyanate CAS No. 1476-23-9

Allyl isocyanate

Cat. No.: B072564
CAS No.: 1476-23-9
M. Wt: 83.09 g/mol
InChI Key: HXBPYFMVGFDZFT-UHFFFAOYSA-N
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Description

Allyl isocyanate: is an organic compound with the chemical formula C(_4)H(_5)NO . It is a colorless to pale yellow liquid with a pungent odor. This compound is known for its reactivity and is used in various chemical synthesis processes. This compound is primarily utilized as an intermediate in the production of other chemicals, including pharmaceuticals, agrochemicals, and polymers.

Preparation Methods

Synthetic Routes and Reaction Conditions

Allyl isocyanate can be synthesized through several methods, with one of the most common being the reaction of allyl chloride with potassium cyanate. The reaction typically occurs in an organic solvent such as acetone or acetonitrile, under reflux conditions. The general reaction is as follows:

CH2=CHCH2Cl+KOCNCH2=CHCH2NCO+KCl\text{CH}_2=\text{CHCH}_2\text{Cl} + \text{KOCN} \rightarrow \text{CH}_2=\text{CHCH}_2\text{NCO} + \text{KCl} CH2​=CHCH2​Cl+KOCN→CH2​=CHCH2​NCO+KCl

Another method involves the thermal decomposition of allyl isocyanurate, which yields this compound and carbon dioxide.

Industrial Production Methods

In industrial settings, this compound is often produced via the phosgenation of allyl amine. This process involves the reaction of allyl amine with phosgene, a highly toxic gas, under controlled conditions. The reaction is as follows:

CH2=CHCH2NH2+COCl2CH2=CHCH2NCO+2HCl\text{CH}_2=\text{CHCH}_2\text{NH}_2 + \text{COCl}_2 \rightarrow \text{CH}_2=\text{CHCH}_2\text{NCO} + 2\text{HCl} CH2​=CHCH2​NH2​+COCl2​→CH2​=CHCH2​NCO+2HCl

Chemical Reactions Analysis

Types of Reactions

Allyl isocyanate undergoes various types of chemical reactions, including:

    Addition Reactions: It can react with nucleophiles such as alcohols, amines, and thiols to form urethanes, ureas, and thioureas, respectively.

    Polymerization: It can polymerize to form polyurethanes, which are used in foams, elastomers, and coatings.

    Hydrolysis: In the presence of water, this compound hydrolyzes to form allyl amine and carbon dioxide.

Common Reagents and Conditions

    Nucleophiles: Alcohols, amines, and thiols are commonly used nucleophiles in reactions with this compound.

    Catalysts: Acid or base catalysts can be used to accelerate the reactions.

    Solvents: Organic solvents such as acetone, acetonitrile, and dichloromethane are often used.

Major Products

    Urethanes: Formed from the reaction with alcohols.

    Ureas: Formed from the reaction with amines.

    Thioureas: Formed from the reaction with thiols.

Scientific Research Applications

Chemistry

In chemistry, allyl isocyanate is used as a building block for the synthesis of more complex molecules. It is particularly valuable in the production of heterocyclic compounds and as a reagent in organic synthesis.

Biology and Medicine

In biological and medical research, this compound is used to modify proteins and peptides. It can introduce isocyanate groups into biomolecules, which can then be used for further functionalization or as probes in biochemical studies.

Industry

Industrially, this compound is used in the production of polymers, particularly polyurethanes. These materials are used in a wide range of applications, including foams, adhesives, coatings, and elastomers.

Mechanism of Action

Allyl isocyanate exerts its effects primarily through its reactive isocyanate group. This group can form covalent bonds with nucleophiles, such as the amino groups in proteins. This reactivity allows it to modify biomolecules and materials, leading to changes in their properties and functions.

Comparison with Similar Compounds

Similar Compounds

    Methyl isocyanate: Similar in structure but with a methyl group instead of an allyl group.

    Phenyl isocyanate: Contains a phenyl group instead of an allyl group.

    Ethyl isocyanate: Contains an ethyl group instead of an allyl group.

Uniqueness

Allyl isocyanate is unique due to its allyl group, which imparts different reactivity and properties compared to other isocyanates. The presence of the double bond in the allyl group allows for additional types of chemical reactions, such as polymerization and addition reactions, making it a versatile reagent in chemical synthesis.

Properties

IUPAC Name

3-isocyanatoprop-1-ene
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InChI

InChI=1S/C4H5NO/c1-2-3-5-4-6/h2H,1,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXBPYFMVGFDZFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN=C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5NO
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DSSTOX Substance ID

DTXSID8061719
Record name 1-Propene, 3-isocyanato-
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Molecular Weight

83.09 g/mol
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CAS No.

1476-23-9
Record name Allyl isocyanate
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Record name Allyl isocyanate
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Record name ALLYL ISOCYANATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of allyl isocyanate?

A1: this compound has a molecular formula of C4H5NO and a molecular weight of 83.09 g/mol.

Q2: What spectroscopic data are available for characterizing this compound?

A2: this compound has been characterized using various spectroscopic techniques including Fourier transform infrared spectroscopy (FTIR), nuclear magnetic resonance (NMR) spectroscopy (both 1H and 13C), and microwave spectroscopy. [, , , , ] These techniques provide valuable information about its functional groups, structure, and conformational preferences.

Q3: How does this compound behave in polymer synthesis?

A3: this compound serves as a valuable monomer in the synthesis of polyisocyanates, a unique class of polymers with diverse applications. [, , , , , ] Its reactivity stems from the isocyanate group, enabling polymerization reactions. The presence of the alkene group allows for further modification of the resulting polymers through thiol-ene click chemistry. [, , ]

Q4: Can this compound be used in the creation of biodegradable polymers?

A4: Yes, this compound has been successfully incorporated into biodegradable hydrogel networks, including those based on dextran and poly(D,L)lactide. [, , , , ] These hydrogels have shown promise for controlled drug release applications. [, , , ]

Q5: What are the thermal properties of polymers incorporating this compound?

A5: The thermal properties of this compound-containing polymers vary depending on the other monomers and crosslinking agents used. Studies have shown that incorporation of this compound into polyurethane/graphene hybrids can enhance thermal stability and impart shape memory effects. []

Q6: Does this compound play a role in catalysis?

A6: While this compound is not typically used as a catalyst itself, it is employed as a reagent in various synthetic transformations. For instance, it can be used to introduce allyl carbamate groups into molecules, which can then be further functionalized. []

Q7: Have computational methods been used to study this compound?

A7: Yes, computational chemistry has been instrumental in understanding the conformational preferences of this compound in the gas phase. Density functional theory (DFT) calculations, including those incorporating dispersion corrections, have been employed to determine its lowest energy conformers. []

Q8: How does the structure of this compound influence its reactivity?

A8: The reactivity of this compound is primarily attributed to the electrophilic nature of its isocyanate group, which readily reacts with nucleophiles like amines and alcohols. [, , , ] The allyl group, with its double bond, allows for further modifications through reactions like thiol-ene additions, expanding its utility in polymer chemistry and materials science. [, , , ]

Q9: What is known about the stability of this compound?

A9: While specific stability data for this compound might require further investigation, isocyanates, in general, are known to be reactive towards nucleophiles like water. [] Proper handling and storage conditions, often under anhydrous conditions, are crucial to prevent degradation.

Q10: Are there specific safety concerns associated with this compound?

A10: As with any chemical, handling this compound requires caution. Isocyanates, in general, are known to be potential respiratory sensitizers. [] Appropriate personal protective equipment and working in a well-ventilated area are essential. Adhering to safety data sheets and established handling procedures is crucial.

Q11: How is this compound typically characterized and quantified?

A11: this compound can be characterized using various analytical techniques. Common methods include:

  • Elemental analysis: determines the elemental composition, confirming purity and structure. [, , ]

Q12: What resources are essential for research involving this compound?

A12: Research on this compound requires a well-equipped chemistry laboratory with capabilities for organic synthesis, polymer chemistry, and materials characterization. Essential resources include:

    Q13: What are some key milestones in the research of this compound?

    A13: While a comprehensive historical account might require further research, key milestones in this compound research likely include:

      Q14: What are some examples of cross-disciplinary research involving this compound?

      A14: this compound's unique properties make it suitable for various cross-disciplinary research applications, including:

      • Polymer Chemistry and Materials Science: Development of novel polymers with tailored properties, such as shape memory polymers and biodegradable hydrogels. [, , , , , , ]
      • Biomedical Engineering and Drug Delivery: Creation of biocompatible and biodegradable materials for controlled drug release, tissue engineering, and wound healing applications. [, , , , ]
      • Organic Chemistry and Chemical Synthesis: Utilization of this compound as a building block in the synthesis of complex molecules, potentially with pharmaceutical applications. [, ]
      • Computational Chemistry: Modeling and predicting the properties and behavior of this compound and its derivatives, guiding experimental design and material development. []

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